molecular formula C25H30N4O6S2 B2365839 2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide CAS No. 923243-55-4

2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide

Cat. No. B2365839
CAS RN: 923243-55-4
M. Wt: 546.66
InChI Key: KIKABDDBQOJOQR-UHFFFAOYSA-N
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Description

The compound “2-((3r,5r,7r)-adamantan-1-yl)-N1,N3-bis(4-sulfamoylphenyl)malonamide” is a synthetic compound . It is also known as “(3r,5r,7r)-N-(4-sulfamoylphenyl)adamantane-1-carboxamide” and has the molecular formula C17H22N2O3S .


Molecular Structure Analysis

The molecular structure of this compound consists of an adamantane core, which is a type of diamondoid, with two sulfamoylphenyl groups attached . The molecular weight is 334.433 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that adamantane derivatives have been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.433 and a density of 1.4±0.1 g/cm3 . The exact mass is 334.135101 . The compound’s LogP value, which is a measure of its lipophilicity, is 2.88 . The refractive index is 1.646 .

Scientific Research Applications

Antiviral Applications

Adamantane-derived compounds, like the one mentioned, have been explored for their potential in inhibiting viral enzymes crucial for replication. For instance, coronavirus helicases, which are essential for viral replication, represent excellent antiviral targets. Small molecule inhibitors, including adamantane-derived compounds, have been suggested as attractive pharmacological modalities for treating coronaviruses such as SARS-CoV and SARS-CoV-2 (Spratt et al., 2021).

Antimicrobial and Anti-Proliferative Activities

Adamantane-isothiourea hybrids have shown significant antimicrobial activity against various pathogenic bacteria and fungi, such as Candida albicans. Moreover, some of these compounds have demonstrated potent anti-proliferative activity against human tumor cell lines, highlighting their potential in cancer therapy (Al-Wahaibi et al., 2017).

Anti-Inflammatory Applications

Certain adamantane-based compounds have been identified as potential anti-inflammatory agents. For example, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione and its derivatives have been subjected to a comprehensive investigation, revealing promising anti-inflammatory activities (Al-Tamimi et al., 2014).

Anticonvulsant Properties

Sulfonamides incorporating adamantyl groups have been explored for their anticonvulsant effects. Some of these compounds have shown promising results in lowering intraocular pressure in rabbits, suggesting potential applications in treating glaucoma and related conditions (Masereel et al., 2002).

properties

IUPAC Name

2-(1-adamantyl)-N,N'-bis(4-sulfamoylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6S2/c26-36(32,33)20-5-1-18(2-6-20)28-23(30)22(25-12-15-9-16(13-25)11-17(10-15)14-25)24(31)29-19-3-7-21(8-4-19)37(27,34)35/h1-8,15-17,22H,9-14H2,(H,28,30)(H,29,31)(H2,26,32,33)(H2,27,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKABDDBQOJOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C(=O)NC5=CC=C(C=C5)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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